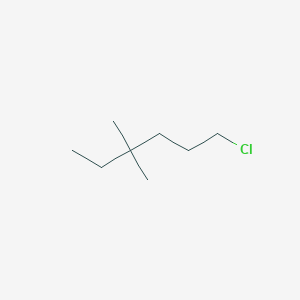
1-Chloro-4,4-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with a chlorine atom attached to the first carbon and two methyl groups attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylhexane can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace a hydrogen atom on the hexane backbone with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized chlorination reagents such as Vilsmeier salt, which offers higher selectivity and yield compared to traditional methods . This method avoids the formation of isomers and reduces the need for extensive purification steps.
化学反応の分析
Types of Reactions: 1-Chloro-4,4-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia can be used under appropriate conditions to replace the chlorine atom with hydroxyl, cyano, or amino groups, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4,4-dimethylhexanol, 4,4-dimethylhexanenitrile, and 4,4-dimethylhexylamine can be formed.
Elimination Products: Alkenes such as 4,4-dimethylhex-1-ene can be produced through elimination reactions.
科学的研究の応用
1-Chloro-4,4-dimethylhexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds through substitution and elimination reactions.
Biology: It can be used in studies involving the effects of haloalkanes on biological systems.
Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-chloro-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a direct nucleophilic attack in S_N2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state.
類似化合物との比較
1-Chloro-3,4-dimethylhexane: Similar structure but with the chlorine atom on the third carbon.
1-Chloro-4-methylhexane: Contains one methyl group on the fourth carbon instead of two.
Uniqueness: 1-Chloro-4,4-dimethylhexane is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in substitution and elimination reactions compared to its analogs.
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |
InChIキー |
XISJMBSZRDCOTN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
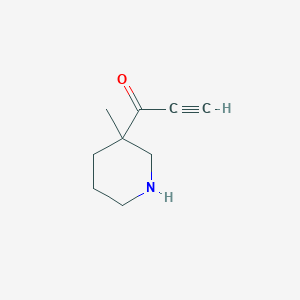

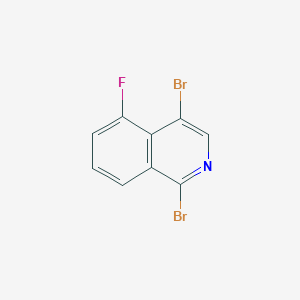


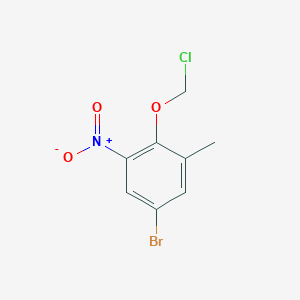
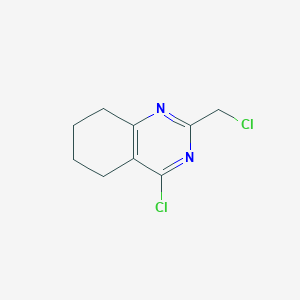
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
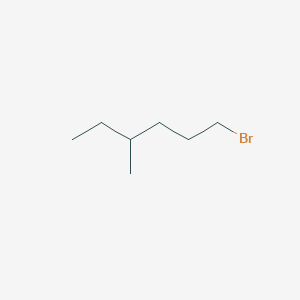
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
